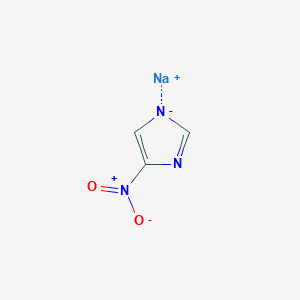

4-nitro-1-sodio-1H-imidazole

Description

BenchChem offers high-quality 4-nitro-1-sodio-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-1-sodio-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-nitroimidazol-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTRLBKYKITKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C[N-]1)[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Nitroimidazole Scaffold

An In-Depth Technical Guide to 4-nitro-1-sodio-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole (CAS No: 58031-81-5), a critical intermediate in synthetic organic chemistry and drug development. The document delves into its physicochemical properties, synthesis, mechanistic rationale, and key applications, with a focus on its role as a potent nucleophile. Detailed experimental protocols, safety considerations, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the active core of numerous therapeutic agents.[1][2] Since their introduction, nitroimidazole derivatives have been indispensable as anti-infective agents, particularly against anaerobic bacteria and parasites.[1][3][4] Their mechanism of action often involves the reductive bioactivation of the nitro group within hypoxic (low-oxygen) environments, generating reactive intermediates that are cytotoxic to the target organisms.[1][5]

Beyond their anti-infective properties, these compounds are pivotal as intermediates for synthesizing more complex molecules, including radiosensitizers for cancer therapy and imaging agents.[6] 4-nitro-1-sodio-1H-imidazole is the deprotonated, anionic form of 4-nitro-1H-imidazole. This salt is not typically the final therapeutic agent but serves as a highly valuable, reactive intermediate. The deprotonation at the N1 position transforms the imidazole into a potent nucleophile, enabling the regioselective introduction of various functional groups to create a library of novel drug candidates.[4][7] This guide will explore the synthesis, properties, and practical applications of this key synthetic building block.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-nitro-1-sodio-1H-imidazole are summarized below. Data for the parent compound, 4-nitro-1H-imidazole, are also included for comparative context, as its properties heavily influence the handling and reactivity of the sodium salt.

| Property | 4-nitro-1-sodio-1H-imidazole | 4-nitro-1H-imidazole (Parent Compound) |

| CAS Number | 58031-81-5[8] | 3034-38-6[9] |

| Molecular Formula | C₃H₂N₃NaO₂[8] | C₃H₃N₃O₂[9] |

| Molecular Weight | 137.07 g/mol [8] | 113.08 g/mol [9] |

| IUPAC Name | sodium 4-nitro-1H-imidazol-1-ide | 4-nitro-1H-imidazole[10] |

| Synonyms | 1H-Imidazole, 4-nitro-, sodium salt | 5-Nitroimidazole, 4(5)-Nitroimidazole[9][10] |

| Appearance | Typically a light yellow to off-white solid | Light yellow powder[11] |

| Melting Point | Data not widely available; likely decomposes | ~303 °C (decomposes)[11] |

| Solubility | Soluble in polar solvents like DMSO, DMF. Reactive with water. | Slightly soluble in water (0.40 g/L at 20°C)[11] |

Synthesis and Mechanistic Rationale

The preparation of 4-nitro-1-sodio-1H-imidazole is a two-step process that begins with the synthesis of its neutral precursor, 4-nitro-1H-imidazole.

The Precursor: Synthesis of 4-Nitro-1H-imidazole

The most common method for synthesizing the precursor is the direct nitration of the imidazole ring. This is an electrophilic aromatic substitution reaction.

-

Mechanism: Imidazole is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich imidazole ring to yield the nitroimidazole product.[2]

-

Causality: The choice of a potent nitrating mixture is essential because the imidazole ring, while aromatic, can be deactivated towards electrophilic substitution upon protonation in a highly acidic medium. Controlling the reaction temperature is critical to prevent over-nitration and ensure regioselectivity.[12]

Formation of the Sodium Salt (Deprotonation)

The key to forming the target compound is the deprotonation of the N-H proton on the 4-nitro-1H-imidazole ring.[13] This proton is significantly more acidic than in unsubstituted imidazole due to the electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base (the imidazolide anion).

-

Mechanism: The reaction involves treating a solution of 4-nitro-1H-imidazole in an anhydrous aprotic solvent (like THF or DMF) with a strong, non-nucleophilic base.

-

Reagent Choice Explained:

-

Sodium Hydride (NaH): This is an ideal choice. As a powerful, non-nucleophilic base, it efficiently deprotonates the imidazole. The only byproduct is hydrogen gas (H₂), which is non-reactive and easily removed from the reaction system. The use of NaH necessitates an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water.

-

Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt): These are also effective bases. However, they introduce the corresponding alcohol (methanol or ethanol) as a byproduct, which may need to be removed depending on the subsequent reaction steps.

-

Synthesis Workflow Diagram

The following diagram illustrates the sequential process for preparing 4-nitro-1-sodio-1H-imidazole from the basic starting material.

Caption: Overall synthesis pathway from imidazole to the target sodium salt.

Key Applications in Drug Development and Organic Synthesis

The primary value of 4-nitro-1-sodio-1H-imidazole lies in its function as a nucleophilic building block. The negatively charged imidazolide is readily available to attack electrophilic centers.

Nucleophilic Intermediate for N-Alkylation

This is the most prevalent application. The sodium salt is used to regioselectively synthesize N1-substituted 4-nitroimidazoles.[4] The reaction involves combining the in situ generated or isolated sodium salt with various alkylating agents (e.g., alkyl halides, epoxides, tosylates).

-

Significance: This pathway allows for the rapid diversification of the nitroimidazole scaffold. By introducing different side chains at the N1 position, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and target binding affinity. Many advanced nitroimidazole-based drugs are synthesized using this fundamental reaction.[1][4] A study by Hakmaoui et al. demonstrated that alkylation of 4-nitroimidazole favors the N-1 position, and reaction yields are significantly improved by heating.[4][7]

Diagram of Synthetic Utility

The diagram below visualizes the core synthetic application of the sodium salt as a nucleophile.

Caption: General reaction scheme for N-alkylation using the title compound.

Experimental Protocol: Synthesis of 4-nitro-1-sodio-1H-imidazole

This protocol describes a representative lab-scale synthesis for the in situ generation and use of the sodium salt for subsequent alkylation.

Trustworthiness: This protocol is a self-validating system. The success of the reaction is confirmed through Thin Layer Chromatography (TLC) monitoring and subsequent characterization of the final alkylated product, which validates the formation of the intermediate salt.

Materials and Reagents:

-

4-nitro-1H-imidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Alkylating agent (e.g., Benzyl bromide) (1.2 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles

-

Nitrogen or Argon gas line with a bubbler

-

Ice-water bath

-

Magnetic stir plate

-

Standard glassware for extraction and purification

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar and a septum.

-

Dispersion Wash (Causality): To a separate vial under inert gas, add the required amount of NaH dispersion. Wash the mineral oil away by adding anhydrous hexane, stirring briefly, allowing the NaH to settle, and carefully removing the hexane with a syringe. Repeat twice. This step is crucial as mineral oil can interfere with the reaction.

-

Reagent Addition: Suspend the washed NaH in anhydrous THF inside the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

-

Precursor Addition: Dissolve the 4-nitro-1H-imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

-

Anion Formation (Self-Validation): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction progress is visually indicated by the cessation of hydrogen gas evolution (bubbling). This step forms the 4-nitro-1-sodio-1H-imidazole in situ.

-

Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., benzyl bromide) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC, observing the disappearance of the 4-nitro-1H-imidazole spot.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the acidic N-H proton signal in the ¹H NMR spectrum confirms the successful alkylation at the N1 position.

Safety, Handling, and Storage

-

Parent Compound Hazards (4-Nitro-1H-imidazole):

-

Sodium Salt Specific Hazards:

-

Reactivity: As a strong base and nucleophile, it will react exothermically with water, alcohols, and other protic solvents. It must be handled under anhydrous conditions.

-

Hygroscopic: The salt is likely to be hygroscopic and should be stored in a desiccator under an inert atmosphere.

-

-

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][15]

-

Avoid creating dust.[11]

-

Handle sodium hydride with extreme care in an inert atmosphere, as it is flammable and reacts violently with water.

-

Conclusion

4-nitro-1-sodio-1H-imidazole is a pivotal reagent whose value is defined by its potent nucleophilicity. While not an end product itself, it provides a reliable and regioselective gateway for the functionalization of the 4-nitroimidazole scaffold. A thorough understanding of its synthesis via deprotonation of its precursor, coupled with stringent anhydrous handling techniques, enables researchers to efficiently generate diverse libraries of N-substituted nitroimidazoles for applications in drug discovery and materials science. Its role as a fundamental building block ensures its continued relevance in the development of next-generation therapeutics.

References

-

NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024). ACS Omega. [Link]

-

Structures of nitroimidazole compounds investigated. (n.d.). ResearchGate. [Link]

-

Optimized structures of protonated and deprotonated 2‐ and 4‐nitroimidazole ions. (n.d.). ResearchGate. [Link]

-

4-Nitroimidazole. (n.d.). PubChem. [Link]

-

4-Nitro-1H-imidazole, sodium salt. (n.d.). PubChem. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules. [Link]

-

Safety data sheet - 4-Nitroimidazole. (2025). CPAchem. [Link]

-

Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014). Arabian Journal of Chemistry. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. [Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1987). Biochemical Pharmacology. [Link]

- Preparation method of 4-nitroimidazole. (2015).

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Organic Chemistry International. [Link]

-

Nitroimidazole. (n.d.). Wikipedia. [Link]

-

Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. (2011). Turkish Journal of Chemistry. [Link]

-

Yields and basic physical properties of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Safety Data Sheet - Imidazole. (n.d.). G-Biosciences. [Link]

-

1H-Imidazole, 4-nitro-. (n.d.). NIST WebBook. [Link]

-

Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2019). Crystals. [Link]

-

Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG. [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 3. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Imidazole, 4-nitro- [webbook.nist.gov]

- 11. 4-Nitroimidazole - Safety Data Sheet [chemicalbook.com]

- 12. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. cpachem.com [cpachem.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 4-nitro-1-sodio-1H-imidazole from 4-nitroimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitro-1-sodio-1H-imidazole from its precursor, 4-nitroimidazole. The document delineates the core chemical principles, including the mechanistic rationale for the deprotonation reaction, and provides a field-proven, step-by-step experimental protocol. Causality behind the selection of reagents and solvents is explained to ensure reproducibility and scalability. Safety protocols, expected characterization data, and the utility of the sodium salt as a key synthetic intermediate are also discussed in detail. This guide is intended to serve as an authoritative resource for chemists and pharmaceutical scientists engaged in the development of nitroimidazole-based compounds.

Introduction

4-Nitroimidazole (CAS: 3034-38-6), a C-nitro compound derived from imidazole, is a foundational building block in medicinal and materials chemistry.[1][2][3] Its derivatives are integral to a variety of therapeutic agents, notably for their antiprotozoal and antibacterial properties.[4][5] For instance, it serves as a key intermediate in the synthesis of the antiprotozoal drug Ronidazole.[6][7]

The strategic functionalization of the 4-nitroimidazole scaffold, particularly at the N-1 position of the imidazole ring, is a widely employed approach for the discovery of novel drug candidates.[4][8][9] A critical step in achieving this N-functionalization is the activation of the molecule via deprotonation of the N-H proton. This process yields the corresponding imidazolide anion, a potent nucleophile.

This guide focuses on the synthesis of 4-nitro-1-sodio-1H-imidazole (CAS: 58031-81-5), the sodium salt of 4-nitroimidazole.[10] The formation of this salt is a direct and efficient method for generating a stable, ready-to-use nucleophile, thereby facilitating subsequent reactions such as N-alkylation and N-arylation with high regioselectivity.[4]

Chemical Principles & Mechanistic Insights

Acidity of the 4-Nitroimidazole N-H Proton

The proton at the N-1 position of the 4-nitroimidazole ring is significantly more acidic than that of unsubstituted imidazole. This heightened acidity, reflected in a predicted pKa of approximately 8.31, is primarily attributed to two factors.[6][11]

-

Inductive Effect: The nitro (-NO₂) group is a powerful electron-withdrawing group. It pulls electron density away from the imidazole ring through the sigma bond framework, which in turn polarizes the N-H bond, facilitating the release of the proton.

-

Resonance Stabilization: The resulting conjugate base, the 4-nitroimidazolide anion, is stabilized by resonance. The negative charge is delocalized across the imidazole ring and, importantly, onto the oxygen atoms of the nitro group.

This inherent acidity allows for complete deprotonation using moderately strong bases.

The Deprotonation Reaction Mechanism

The synthesis of 4-nitro-1-sodio-1H-imidazole is a classic acid-base reaction. A sodium-containing base abstracts the acidic proton from the N-1 position of 4-nitroimidazole. This transfer results in the formation of the ionic sodium 4-nitroimidazolide salt and the conjugate acid of the base used.

Caption: General mechanism of 4-nitroimidazole deprotonation.

Rationale for Reagent and Solvent Selection

The choice of base and solvent is critical for achieving a high yield, purity, and operational safety.

-

Base Selection : The base must be strong enough to deprotonate the imidazole ring quantitatively.

-

Sodium Hydroxide (NaOH) : An inexpensive and effective strong base. When used in an alcoholic solvent, it facilitates a clean reaction where the byproduct, water, has minimal impact if the salt precipitates.

-

Sodium Ethoxide (NaOEt) : An excellent choice for reactions requiring strictly anhydrous conditions. It is typically used in its parent solvent, ethanol, and the only byproduct is ethanol itself, which is volatile and easily removed.

-

Sodium Hydride (NaH) : A very strong, non-nucleophilic, and irreversible base. It is ideal for ensuring complete deprotonation in aprotic solvents like DMF or THF. The reaction produces hydrogen gas (H₂) as the only byproduct, which requires an inert atmosphere (e.g., nitrogen or argon) and careful venting.

-

-

Solvent Selection : The solvent must be able to, at a minimum, suspend the starting material and not react with the base.

-

Ethanol : A good choice when using NaOH or NaOEt. It has moderate polarity and is easily removed under vacuum.

-

Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) : Polar aprotic solvents that are excellent for dissolving both the starting material and the resulting salt.[4] They are often used in subsequent N-alkylation steps, allowing for a one-pot procedure.

-

Anhydrous Conditions : For bases like NaH, anhydrous solvents are mandatory to prevent the base from being quenched by water.

-

Detailed Experimental Protocol

This protocol describes a representative synthesis using sodium hydroxide in ethanol, a method valued for its simplicity and efficiency.

Materials and Equipment

-

Reagents :

-

4-Nitroimidazole (C₃H₃N₃O₂, MW: 113.07 g/mol ), ≥98% purity

-

Sodium Hydroxide (NaOH), pellets, ≥97% purity

-

Absolute Ethanol (EtOH), 200 proof, anhydrous

-

Diethyl Ether (Et₂O), anhydrous

-

-

Equipment :

-

250 mL round-bottom flask

-

100 mL beaker

-

Magnetic stirrer and stir bar

-

Glass funnel

-

Büchner funnel and vacuum flask

-

Filter paper

-

Spatula and weighing paper

-

Vacuum oven

-

Critical Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and nitrile gloves.[6][12]

-

4-Nitroimidazole : Harmful if swallowed and may cause skin and eye irritation.[1][13] Avoid creating and inhaling dust.[14] Handle in a well-ventilated fume hood.

-

Sodium Hydroxide : Highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Solvents : Ethanol and diethyl ether are flammable. Ensure all operations are conducted away from ignition sources.

Synthesis Procedure

-

Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (5.65 g, 50.0 mmol). Add 100 mL of absolute ethanol to create a suspension.

-

Base Solution : In a separate 100 mL beaker, carefully dissolve sodium hydroxide (2.00 g, 50.0 mmol) in 50 mL of absolute ethanol. The dissolution is exothermic; allow the solution to cool to room temperature.

-

Reaction : Begin stirring the 4-nitroimidazole suspension. Slowly add the ethanolic NaOH solution to the flask dropwise over approximately 15 minutes.

-

Stirring : Allow the reaction mixture to stir at room temperature for 2 hours. The appearance of the solid may change as the reactant is converted to the sodium salt product.

-

Isolation : Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid cake sequentially with two portions of cold absolute ethanol (20 mL each) and then with two portions of diethyl ether (20 mL each). The ether wash helps to displace the ethanol and accelerates drying.

-

Drying : Carefully transfer the solid product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 60°C.

Caption: Experimental workflow for the synthesis of 4-nitro-1-sodio-1H-imidazole.

Data and Characterization

Physicochemical Properties

| Property | 4-Nitroimidazole (Reactant) | 4-nitro-1-sodio-1H-imidazole (Product) |

| Molecular Formula | C₃H₃N₃O₂ | C₃H₂N₃NaO₂ |

| Molar Mass ( g/mol ) | 113.07[6] | 135.05 (Calculated) |

| CAS Number | 3034-38-6[1][6] | 58031-81-5[10] |

| Appearance | White to light yellow powder[11] | Expected to be an off-white to yellow solid |

| Melting Point | ~303 °C (decomposes)[6][11] | Expected to be >300 °C (decomposes) |

Expected Spectroscopic Analysis

While the product is typically used in situ, isolated material can be characterized to confirm identity and purity.

-

Fourier-Transform Infrared (FT-IR) : The most telling change will be the disappearance of the broad N-H stretching vibration, typically seen around 3100-3300 cm⁻¹ in the spectrum of 4-nitroimidazole.

-

¹H Nuclear Magnetic Resonance (¹H NMR) : When analyzed in a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum of the product will lack the characteristic broad singlet of the acidic N-H proton found in the starting material. Shifts in the aromatic protons on the imidazole ring are also expected upon salt formation.

-

Yield and Purity : As this is a quantitative acid-base reaction, the expected yield is typically high, often exceeding 90%. The purity of the isolated salt is generally high, suitable for use in subsequent synthetic steps without further purification.

Synthetic Applications: A Gateway to N-Alkylation

The primary utility of 4-nitro-1-sodio-1H-imidazole is its role as a nucleophilic intermediate. The 4-nitroimidazolide anion readily participates in Sₙ2 reactions with various electrophiles. A prominent application is in the regioselective N-alkylation of 4-nitroimidazole, a reaction that is often challenging to control with the parent compound due to competing N-1 and N-3 alkylation. By pre-forming the sodium salt, the N-1 position is activated for a clean and specific reaction with alkyl halides (R-X), leading to the desired 1-alkyl-4-nitroimidazole derivatives.[4][8]

Conclusion

The synthesis of 4-nitro-1-sodio-1H-imidazole via the deprotonation of 4-nitroimidazole is a robust, efficient, and fundamental transformation. The procedure is straightforward, employing common laboratory reagents and yielding a product of high purity. Understanding the principles of acidity and the rationale behind reagent selection allows for the reliable production of this key synthetic intermediate. The resulting sodium salt is a versatile tool for researchers, providing a clean entry point for the regioselective synthesis of a diverse array of N-substituted 4-nitroimidazole derivatives with significant potential in drug discovery and development.

References

-

PubChem. (n.d.). 4-Nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Nitroimidazole. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet - 4-Nitroimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2008, October 29). Material Safety Data Sheet - 4-Nitroimidazole. Retrieved from [Link]

-

Mokhtari, F. et al. (2023, October 14). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

- Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.

-

Shahid, H. A. et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Retrieved from [Link]

-

Medicines for All Institute (M4ALL). (2023, February 17). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. Retrieved from [Link]

-

De Haan, D. O. et al. (2025, May 20). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US8558005B2 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

-

Shahid, H. A. et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9(Suppl. 1), S668-S673. Retrieved from [Link]

-

Kumar, R. et al. (2020, May 1). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances. Retrieved from [Link]

-

Hakmaoui, Y. et al. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

-

Fallah-Tafti, A. et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Dumanović, D. et al. (1969). Simultaneous polarographic determination of 1(2hydroxyethyl)2methyl5nitroimidazole, 1(2hydroxyethyl)2methyl4nitroimidazole and 2. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Dumanović, D., & Kosanović, Dj. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES, 37(3), 2009. Retrieved from [Link]

Sources

- 1. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitroimidazole | 3034-38-6 [chemicalbook.com]

- 3. 1H-Imidazole, 4-nitro- [webbook.nist.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. "Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazol" by ASAL FALLAH-TAFTI, TAHMINEH AKBARZADEH et al. [journals.tubitak.gov.tr]

- 10. 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-硝基咪唑 | 3034-38-6 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. cpachem.com [cpachem.com]

- 14. 4-Nitroimidazole - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-nitro-1-sodio-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-nitro-1-sodio-1H-imidazole, with a primary focus on its solubility characteristics. Given the limited availability of direct quantitative solubility data in public literature, this document furnishes a robust framework for understanding, synthesizing, and determining the solubility of this compound. It is designed to empower researchers with the foundational knowledge and practical methodologies required for its effective application in drug discovery and development.

Introduction to 4-nitro-1-sodio-1H-imidazole

4-nitro-1-sodio-1H-imidazole is the sodium salt of 4-nitro-1H-imidazole. The nitroimidazole scaffold is of significant interest in medicinal chemistry, with numerous derivatives recognized for their antimicrobial and antiprotozoal activities[1][2]. The introduction of a nitro group to the imidazole ring can confer potent biological properties. The sodium salt form is often synthesized to enhance the aqueous solubility and stability of the parent compound, a critical consideration in pharmaceutical formulation and in vitro biological assays. A thorough understanding of its solubility is paramount for its use in these applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-nitro-1-sodio-1H-imidazole and its parent compound is essential for predicting and interpreting its solubility.

| Property | 4-nitro-1-sodio-1H-imidazole | 4-nitro-1H-imidazole | Source |

| Molecular Formula | C₃H₂N₃NaO₂ | C₃H₃N₃O₂ | [3][4] |

| Molecular Weight | 135.05 g/mol | 113.07 g/mol | [3][4] |

| CAS Number | 58031-81-5 | 3034-38-6 | [3][4] |

| Appearance | Expected to be a solid | White to light yellow powder | [5] |

| Predicted pKa | Not applicable (salt) | 8.31 ± 0.10 | [5] |

| Melting Point | Not available | 303 °C (decomposes) | [5] |

The presence of the sodium ion suggests that 4-nitro-1-sodio-1H-imidazole is an ionic compound. This is the primary determinant of its solubility behavior, which is expected to be significantly different from its non-ionic parent, 4-nitro-1H-imidazole. Generally, ionic compounds exhibit higher solubility in polar solvents.

Synthesis and Characterization of 4-nitro-1-sodio-1H-imidazole

A reliable synthesis and characterization protocol is the first step in any solubility study to ensure the purity of the compound.

Synthesis Protocol

This protocol is based on the general principle of deprotonating the parent imidazole with a suitable sodium base.

Materials:

-

4-nitro-1H-imidazole

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

-

Anhydrous ethanol or methanol

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-1H-imidazole in a minimal amount of anhydrous ethanol.

-

In a separate flask, prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in anhydrous ethanol.

-

Slowly add the basic solution to the 4-nitro-1H-imidazole solution at room temperature with constant stirring.

-

Allow the reaction to stir for 1-2 hours. The formation of the sodium salt may be observed as a precipitate.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The resulting solid should be washed with anhydrous diethyl ether to remove any unreacted starting material and other organic impurities.

-

Dry the final product, 4-nitro-1-sodio-1H-imidazole, under vacuum.

Caption: Workflow for the synthesis of 4-nitro-1-sodio-1H-imidazole.

Characterization

The identity and purity of the synthesized salt should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure of the imidazolate anion.

-

FT-IR Spectroscopy: To identify the characteristic vibrational bands of the nitro group and the imidazole ring.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the presence of sodium.

Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method[6]. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Proposed Solvents for Screening

A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the salt and the ability of the solvent to form hydrogen bonds should lead to good solvation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions, but lack hydrogen bonding donation. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | These solvents lack the polarity to effectively solvate the sodium and imidazolate ions. |

Experimental Protocol: Shake-Flask Method

Materials and Equipment:

-

Synthesized and characterized 4-nitro-1-sodio-1H-imidazole

-

Selected solvents (high purity, anhydrous where necessary)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 4-nitro-1-sodio-1H-imidazole to a known volume (e.g., 5 mL) of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C for biological relevance) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Expected Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| Hexane | 25 | To be determined | To be determined |

The results from this table will provide a quantitative basis for selecting appropriate solvents for chemical reactions, formulations, and biological assays involving 4-nitro-1-sodio-1H-imidazole.

Conclusion

While direct, publicly available quantitative solubility data for 4-nitro-1-sodio-1H-imidazole is scarce, a comprehensive understanding of its physicochemical properties and the application of established experimental methodologies can readily yield this critical information. This guide provides the necessary theoretical background and practical protocols for researchers to synthesize, characterize, and accurately determine the solubility of this compound. The resulting data will be invaluable for advancing research and development in areas where nitroimidazole derivatives are of interest.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.

-

PubChem. (n.d.). 4-Nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

- Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 356-364.

- Pérez-Molina, J. A., & Pérez-Molina, F. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Molecules, 29(8), 1787.

- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

- Fallah-Tafti, A., Akbarzadeh, T., Saniee, P., Siavosh, F., Shafiee, A., & Foroumadi, A. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry, 35, 307-316.

Sources

- 1. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 2. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Imidazole, 4-nitro- [webbook.nist.gov]

- 5. 4-Nitroimidazole | 3034-38-6 [chemicalbook.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Nitro-1-sodio-1H-imidazole: Mechanistic Grounding and Research Applications in Drug Discovery

Executive Summary

4-Nitro-1-sodio-1H-imidazole (CAS: 58031-81-5)[1] is the highly nucleophilic sodium salt of 4-nitroimidazole. While neutral 4-nitroimidazole is a relatively weak nucleophile due to the electron-withdrawing nature of its nitro group, its conversion to a sodium imidazolide salt fundamentally alters its reactivity profile[2]. This compound serves as the critical synthetic linchpin in the development of life-saving nitroimidazole therapeutics, particularly those targeting multidrug-resistant tuberculosis (MDR-TB) and neglected tropical diseases[3].

This whitepaper details the mechanistic causality behind its use, its core applications in modern drug synthesis, and provides self-validating experimental protocols for its application in regioselective N-alkylation.

Chemical Profile & Mechanistic Causality

The Causality of Salt Formation

In standard SN2 alkylation reactions, the neutral 1H-imidazole ring suffers from poor reaction kinetics and low yields. By treating 4-nitroimidazole with a strong base (e.g., Sodium Hydride [NaH] or Sodium Methoxide[NaOMe]), the acidic proton at the N1 position is removed, generating 4-nitro-1-sodio-1H-imidazole [2].

Why is this necessary? The formation of the sodium salt delocalizes a full negative charge across the imidazole ring. This dramatically increases the highest occupied molecular orbital (HOMO) energy of the nitrogen atoms, lowering the activation energy barrier for nucleophilic attack on electrophiles (such as alkyl halides or chiral epoxides)[2].

Regioselectivity (N1 vs. N3 Alkylation)

A persistent challenge in nitroimidazole chemistry is regioselectivity. The 4-nitroimidazolide anion can theoretically react at either the N1 or N3 position. However, alkylation predominantly occurs at the N1 position[4].

-

Steric Causality: The bulky nitro group at the C4 position creates significant steric hindrance around the adjacent N3 atom, physically blocking the approach of bulky electrophiles.

-

Electronic Causality: The electron-withdrawing nitro group reduces the electron density at N3 more than at N1, making N1 the kinetically and thermodynamically favored nucleophilic center[4].

Core Research Applications

The sodium salt of 4-nitroimidazole (and its halogenated derivatives) is the foundational building block for two major classes of modern therapeutics:

Application A: Bicyclic Nitroimidazoles (Pretomanid & Delamanid)

Pretomanid (PA-824) and Delamanid (OPC-67683) are revolutionary FDA-approved drugs for MDR-TB[5]. Their synthesis relies entirely on the regioselective N-alkylation of a 4-nitroimidazole derivative[6]. In these workflows, the sodium salt of 2-bromo-4-nitroimidazole (derived directly from 4-nitroimidazole) undergoes an SN2 reaction with a chiral epoxide (such as (S)-epichlorohydrin or protected (R)-glycidol)[5]. The enhanced nucleophilicity of the sodium salt ensures a high-yielding epoxide ring-opening, which is subsequently followed by a base-mediated intramolecular cyclization to form the complex bicyclic nitroimidazooxazole core[3][6].

Application B: Non-Fused Nitroimidazoles (Fexinidazole)

Fexinidazole is a breakthrough oral treatment for Human African Trypanosomiasis (sleeping sickness). Its synthesis demonstrates the utility of the unhalogenated 4-nitro-1-sodio-1H-imidazole. The sodium salt is directly N-alkylated with an appropriate alkyl halide or epoxide, followed by S-alkylation and oxidation to yield the final active pharmaceutical ingredient (API)[3].

Fig 1: Mechanistic pathway from 4-nitroimidazole to critical therapeutics via the sodium salt.

Quantitative Data: Optimization of N-Alkylation

The choice of base and solvent dictates the efficiency of the sodium salt formation and the subsequent regioselectivity of the alkylation[2][4][7].

| Base Used | Solvent System | Temperature (°C) | Reaction Time (h) | Regioselectivity (N1:N3) | Isolated Yield (%) |

| NaH (Strong) | Anhydrous DMF | 25 | 2.0 | >99:1 | 88 - 92 |

| K₂CO₃ (Mild) | Acetonitrile | 60 | 3.0 | >95:5 | 66 - 85 |

| NaOH (Aqueous) | H₂O / Ethanol | 80 | 12.0 | 80:20 | 45 - 55 |

Table 1: Comparative quantitative data demonstrating that anhydrous generation of the sodium salt (via NaH) yields the highest regioselectivity and overall yield.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocol for the in situ generation and N-alkylation of 4-nitro-1-sodio-1H-imidazole is designed as a self-validating system . Every chemical action is paired with a mechanistic causality and an observable validation check[2].

Step 1: In Situ Generation of the Sodium Salt

-

Action: Suspend 4-nitroimidazole (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise[2].

-

Causality: Anhydrous conditions are absolute prerequisites. Water will rapidly protonate the highly reactive sodium imidazolide back to the neutral starting material, destroying the nucleophile. The 0 °C temperature controls the exothermic deprotonation.

-

Validation Check (System Feedback): Monitor the reaction visually. The successful formation of the sodium salt is confirmed when hydrogen gas (H₂) evolution completely ceases, and the opaque suspension transitions into a clear, slightly yellow homogenous solution[2]. Do not proceed until this state is achieved.

Step 2: Regioselective Electrophilic Addition

-

Action: While maintaining the solution at 0 °C, add the alkylating agent (e.g., chiral epoxide or alkyl halide, 1.1 equiv) dropwise. Remove the ice bath, allow the system to warm to room temperature (25 °C), and stir for 2 to 4 hours[2][6].

-

Causality: Dropwise addition at 0 °C prevents localized thermal spikes that could drive the reaction toward the thermodynamically less stable N3-alkylated isomer or trigger unwanted dialkylation (imidazolium salt formation)[2].

-

Validation Check (System Feedback): Perform an LC-MS or TLC (Mobile phase: 60:40 EtOAc:Hexane) analysis at the 2-hour mark. The system is validated if the baseline sodium salt peak is consumed and a single new dominant peak (the N1-alkylated product) emerges[2].

Step 3: Quench and Isolation

-

Action: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Fig 2: Self-validating experimental workflow for the regioselective N-alkylation process.

References

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds Source: RSC Advances 6[6]

-

Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: Organic Process Research & Development (ACS Publications) 5[5]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: Pharmaceuticals (MDPI)

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC / NIH 3[3]

-

4-Nitro-1H-imidazole, sodium salt | CID 6453567 Source: PubChem / NIH 1[1]

-

Troubleshooting N-Alkylation Reactions of Imidazole Source: Benchchem Technical Support 2[2]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica 4[4]

Sources

- 1. 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Nitro-1-sodio-1H-imidazole: Synthesis, History, and Application

Abstract

This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole, a critical intermediate in the synthesis of a wide array of pharmacologically active compounds. While not a compound of historical discovery in its own right, its significance lies in its role as a potent nucleophile derived from its parent compound, 4-nitro-1H-imidazole. This document delves into the historical context of nitroimidazoles, details the synthesis of the parent compound, and provides explicit protocols for the in situ generation and subsequent reaction of its sodium salt. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven insights into its application.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

The journey of nitroimidazole in drug discovery began in 1953 with the isolation of "Azomycin" (2-nitroimidazole) from the bacterium Nocardia mesenterica by K. Maeda in Japan.[1] This natural antibiotic was the genesis for the synthesis of numerous analogs, leading to the development of life-saving drugs.[1] The nitroimidazole framework is a unique and vital scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of activity against bacterial, viral, and parasitic infections, as well as certain cancers.[1][2]

The position of the nitro group on the imidazole ring is crucial to the biological activity of the resulting compounds.[3] While 5-nitroimidazoles like metronidazole are common in antimicrobial agents, 4-nitroimidazole derivatives have also been explored for various therapeutic applications, including as immunosuppressants and for their potential in treating cancer and other diseases.[4][5]

The synthesis of these derivatives often hinges on the N-alkylation of the parent nitroimidazole. This is where 4-nitro-1-sodio-1H-imidazole, the sodium salt of 4-nitro-1H-imidazole, plays a pivotal role. The deprotonation of the imidazole nitrogen creates a potent nucleophile that readily reacts with various electrophiles, allowing for the construction of a diverse library of N-substituted 4-nitroimidazoles.

Synthesis of the Precursor: 4-Nitro-1H-imidazole

The journey to utilizing 4-nitro-1-sodio-1H-imidazole begins with the synthesis of its precursor, 4-nitro-1H-imidazole. The most common method involves the nitration of imidazole.

Nitration of Imidazole

The direct nitration of imidazole is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[3] The reaction proceeds by treating imidazole with concentrated sulfuric acid to form the disulfuric imidazole salt, which is then nitrated.[6]

Reaction Scheme:

Caption: Synthesis of 4-Nitro-1H-imidazole via nitration.

Experimental Protocol: Synthesis of 4-Nitro-1H-imidazole

This protocol is a generalized procedure based on established methods.[6][7]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid

-

Ice

-

Ammonia solution

Procedure:

-

In a flask, slowly add imidazole to concentrated sulfuric acid while stirring and maintaining a controlled temperature to form the disulfuric imidazole salt.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Slowly add the nitrating mixture to the solution of the disulfuric imidazole salt, maintaining the reaction temperature between 55-65°C.

-

Allow the reaction to proceed for approximately 2 hours.

-

Pour the reaction mixture into ice water.

-

Neutralize the solution with an ammonia solution to a pH of 3-4 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-1H-imidazole.

| Parameter | Value | Reference |

| Molar Ratio (Imidazole:Nitric Acid) | 1:1.2 | [6] |

| Reaction Temperature | 55-65°C | [6] |

| Reaction Time | 2 hours | [6] |

| Reported Yield | ~92.7% | [6] |

4-Nitro-1-sodio-1H-imidazole: The Reactive Intermediate

The term "4-nitro-1-sodio-1H-imidazole" refers to the sodium salt of 4-nitro-1H-imidazole. It is typically not isolated as a stable solid but is generated in situ to be used immediately in subsequent reactions. The deprotonation of the N-H proton of 4-nitro-1H-imidazole by a strong base creates the highly nucleophilic imidazolide anion.

In Situ Generation of Sodium 4-Nitroimidazolide

The most common method for generating the sodium salt is by treating 4-nitro-1H-imidazole with a strong sodium base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Reaction Scheme:

Caption: Formation of Sodium 4-nitroimidazolide.

Experimental Protocol: In Situ Generation and N-Alkylation

This protocol describes a general procedure for the N-alkylation of 4-nitro-1H-imidazole, which proceeds through the formation of the sodium salt.[8][9]

Materials:

-

4-Nitro-1H-imidazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl halide)

-

Anhydrous reaction vessel and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add 4-nitro-1H-imidazole (1.0 equivalent).

-

Add anhydrous DMF or THF to dissolve the imidazole.

-

Cool the solution to 0°C in an ice bath.

-

Carefully and portion-wise, add sodium hydride (1.1 equivalents) to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

-

Slowly add the alkylating agent (1.1-1.2 equivalents) to the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Caption: Workflow for N-alkylation of 4-nitro-1H-imidazole.

Applications in Drug Development

The true value of 4-nitro-1-sodio-1H-imidazole lies in its utility for creating a diverse range of N-substituted 4-nitroimidazole derivatives. The introduction of different substituents at the N1 position allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. This strategy has been employed in the development of compounds with various biological activities.

-

Anticancer Agents: Novel 4-nitroimidazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.[5]

-

Antimicrobial Agents: The nitroimidazole scaffold is well-established for its antimicrobial properties, and N-substituted derivatives are continuously being explored for new antibacterial and antiparasitic drugs.[10]

-

Enzyme Inhibitors: Derivatives of nitroimidazoles have been designed as inhibitors for specific enzymes, such as FabH, which is crucial for bacterial fatty acid synthesis.

Conclusion

While a singular "discovery" of 4-nitro-1-sodio-1H-imidazole is not documented in the historical annals of chemistry, its role as a pivotal reactive intermediate is firmly established. The ability to efficiently generate this potent nucleophile from its parent compound, 4-nitro-1H-imidazole, has been a cornerstone in the synthetic strategies for a multitude of biologically active molecules. This guide has provided a comprehensive overview of the historical context, synthesis of the precursor, and the practical application of 4-nitro-1-sodio-1H-imidazole in the N-alkylation reactions that are fundamental to the exploration of the chemical space of nitroimidazole-based therapeutics. The provided protocols and workflows offer a validated starting point for researchers aiming to leverage this versatile building block in their drug discovery and development endeavors.

References

-

Kasnia, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2848. [Link]

-

Dhurairaj, S., Rajendran, A., & Kasi, C. (n.d.). N1-Alkylation of 4(5)-nitro-1H-imidazole. ResearchGate. Retrieved from [Link]

-

Jarrad, A. M., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(13), 5487-5499. [Link]

-

Chadha, R., & Arora, P. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 107-113. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

-

Kumar, A., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & Biomolecular Chemistry, 18(17), 3329-3333. [Link]

-

Salamanca M, C., Tiznado V, W., & Jaramillo G, P. (2010). EXPERIMENTAL AND THEORETICAL STUDY OF SHYNTESIS OF N-ALKYL-NITROIMIDAZOLES. Vitae, 17(2), 199-208. [Link]

-

Kasnia, R., Demiwal, S., & Nehra, B. (2022). Timeline and selected related chemical structures of nitroimidazole series. ResearchGate. [Link]

-

Khan, I., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 883-890. [Link]

-

Sharma, V., & Kumar, P. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 23(12), 3243. [Link]

-

Al-Ostath, A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339393. [Link]

-

Zhang, J., et al. (2006). Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

- Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.

-

Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1151-1156. [Link]

-

Organic Syntheses. (n.d.). Imidazole. Retrieved from [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elearning.unimib.it [elearning.unimib.it]

- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-nitro-1-sodio-1H-imidazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole, a pivotal synthetic intermediate in the development of pharmacologically active compounds. This document delves into the synthesis, characterization, and synthetic utility of this reagent, with a strong emphasis on the practical application and mechanistic understanding necessary for its effective use in a research and development setting. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established literature with practical insights into experimental design and execution.

Introduction: The Strategic Importance of the 4-Nitroimidazole Scaffold

Nitroimidazoles represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous antibacterial, antiprotozoal, and anticancer agents.[1][2] The nitro group, a potent electron-withdrawing feature, is crucial to the mechanism of action of these drugs, often involving bioreductive activation under hypoxic conditions.[3] The strategic functionalization of the nitroimidazole ring is a key focus in drug discovery to modulate activity, selectivity, and pharmacokinetic properties.

4-nitro-1-sodio-1H-imidazole serves as a powerful nucleophilic intermediate, enabling the regioselective introduction of a wide array of substituents at the N-1 position of the imidazole ring. This guide will explore the preparation of this salt and its subsequent application in constructing diverse molecular architectures.

Synthesis and Characterization of 4-nitro-1-sodio-1H-imidazole

While frequently generated in situ for immediate use in subsequent reactions, 4-nitro-1-sodio-1H-imidazole can also be prepared and isolated as a solid, albeit with careful handling due to its hygroscopic nature.

Synthesis of the Precursor: 4-nitro-1H-imidazole

The synthesis of the parent 4-nitro-1H-imidazole (CAS No: 3034-38-6) is a well-established process.[4] A common and high-yielding method involves the nitration of imidazole.

-

Reaction Scheme: Imidazole is first treated with concentrated sulfuric acid to form the disulfuric imidazole salt. This salt is then subjected to nitration using a mixture of sulfuric and nitric acid to yield 4-nitroimidazole.[5] Optimization of reaction conditions, such as temperature and reactant ratios, can lead to yields exceeding 90%.[5]

Preparation of 4-nitro-1-sodio-1H-imidazole (CAS No: 58031-81-5)

The sodium salt is prepared by the deprotonation of 4-nitro-1H-imidazole. The choice of base and solvent is critical for a successful and safe reaction.

-

Conceptual Workflow for Synthesis and Isolation:

Caption: Workflow for the synthesis and isolation of solid 4-nitro-1-sodio-1H-imidazole.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the use of sodium hydride and the hygroscopic nature of the product.[6][7]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 4-nitro-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.05 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of a precipitate should be observed.

-

Isolation: Isolate the solid product by filtration under an inert atmosphere, for instance, by using a Schlenk filter.

-

Washing: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting material and mineral oil.

-

Drying: Dry the product under high vacuum to obtain 4-nitro-1-sodio-1H-imidazole as a solid.

-

Storage: Store the isolated salt in a desiccator under an inert atmosphere, away from moisture and protic solvents.[8]

Physicochemical Properties and Characterization

The isolated sodium salt is expected to be a hygroscopic solid. While comprehensive experimental data for the isolated salt is scarce in the literature, its properties can be inferred and are supplemented by computed data.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₃NaO₂ | PubChem[9] |

| Molecular Weight | 135.06 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Inferred |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO, and less soluble in ethers and non-polar solvents. | Inferred based on similar salts[10] |

| Hygroscopicity | High | Inferred from similar alkali salts[7][8] |

Spectroscopic Characterization:

-

¹H NMR (DMSO-d₆): The deprotonation of the imidazole ring will result in a change in the chemical shifts of the ring protons compared to the parent 4-nitro-1H-imidazole. The spectrum of 4-nitro-1H-imidazole in DMSO-d₆ shows two distinct signals for the ring protons.[9] Upon formation of the sodium salt, these peaks are expected to shift due to the increased electron density in the ring. A broad signal for the N-H proton will be absent.

-

¹³C NMR (DMSO-d₆): Similar to the proton NMR, the carbon signals of the imidazole ring will experience shifts upon deprotonation. The carbon attached to the nitro group will be significantly affected.

-

FT-IR (ATR): Key vibrational bands to note include the symmetric and asymmetric stretches of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the vibrations of the imidazole ring.

Synthetic Utility: A Versatile Nucleophile

The primary utility of 4-nitro-1-sodio-1H-imidazole lies in its role as a potent nucleophile for the regioselective N-1 functionalization of the 4-nitroimidazole core. The imidazolate anion is a soft nucleophile, readily reacting with a variety of soft electrophiles.[11]

N-Alkylation Reactions

N-alkylation is the most extensively documented application of 4-nitro-1-sodio-1H-imidazole and its in-situ generated counterparts.[6][12] These reactions are typically performed by treating 4-nitro-1H-imidazole with a base followed by the addition of an alkylating agent.

-

General Reaction Scheme:

Caption: General scheme for the N-alkylation of 4-nitroimidazole.

Key Considerations for N-Alkylation:

-

Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, especially when isolating the salt. For in-situ procedures, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions.[12]

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the imidazolate anion and facilitate the Sₙ2 reaction.[12]

-

Temperature: Reactions are often initiated at room temperature, with heating to around 60 °C to improve reaction rates and yields, particularly with less reactive alkylating agents.[12]

Table of Optimized N-Alkylation Conditions:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various alkyl halides | K₂CO₃ | Acetonitrile | 60 | 66-85 | [12] |

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 85 | [12] |

| Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 75 | [12] |

N-Acylation and N-Sulfonylation Reactions (Projected Reactivity)

While less documented than N-alkylation, the nucleophilic nature of the 4-nitroimidazolate anion suggests its utility in reactions with other electrophiles such as acyl chlorides and sulfonyl chlorides. These reactions would provide access to N-acyl and N-sulfonyl-4-nitroimidazoles, which are valuable motifs in medicinal chemistry.

-

Projected N-Acylation Workflow:

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

- 8. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.co [scielo.org.co]

- 12. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Studies of 4-Nitro-1-sodio-1H-imidazole: Electronic Structure, Reactivity, and Applications in Drug Design

Executive Summary

4-Nitro-1-sodio-1H-imidazole (commonly referred to as sodium 4-nitroimidazolate) is a critical organometallic intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiprotozoal agents, radiosensitizers, and immunosuppressants like azathioprine. Understanding its electronic structure, thermodynamic stability, and regioselective reactivity is paramount for optimizing synthetic yields and designing novel derivatives.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical computational chemistry—specifically Density Functional Theory (DFT)—and practical bench-level synthesis. By analyzing the 4-nitroimidazolate anion through the lens of quantum mechanics, we can predict its behavior as an ambidentate nucleophile, thereby eliminating empirical guesswork in drug development pipelines.

Chemical Context and the 4-Nitroimidazolate Anion

The formation of 4-nitro-1-sodio-1H-imidazole occurs via the deprotonation of 4-nitroimidazole (4-NI). Previous theoretical and experimental studies have determined the pKa for the formation of the 4-nitroimidazolate ion to be approximately 9.0–9.5, depending on the ionic strength of the aqueous solution[1].

Upon deprotonation, the resulting anion exhibits a highly delocalized electronic structure. The negative charge is distributed across the imidazole ring and strongly withdrawn by the electron-withdrawing nitro ( −NO2 ) group at the C4 position. This delocalization is the primary driver of the molecule's stability and dictates its reactivity profile, particularly its behavior as an ambidentate nucleophile during N-alkylation reactions[2]. Furthermore, the 4-nitroimidazolate anion has been extensively studied as a stable, high-nitrogen component in the formulation of energetic ionic liquids (EILs) due to its thermal stability and favorable heat of formation[3].

Self-Validating Computational Methodologies

To accurately model the electronic properties and reactivity of sodium 4-nitroimidazolate, a rigorous, self-validating computational protocol must be employed. The following step-by-step methodology outlines the industry-standard approach for analyzing this anionic system.

Step-by-Step DFT Workflow

-

Conformational Sampling & Counterion Placement:

-

Action: Generate initial 3D structures of the free 4-nitroimidazolate anion and the explicit sodium ion pair (Na⁺ coordinated to N1, N3, or the nitro oxygens).

-

Causality: In non-polar solvents, the compound exists as a tight ion pair, which alters the nucleophilicity of the nitrogen atoms. In polar aprotic solvents (e.g., DMF), it dissociates. Modeling both states is necessary to accurately reflect the reaction environment.

-

-

Geometry Optimization (B3LYP/6-311++G(d,p)):

-

Action: Perform ground-state geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set[4].

-

Causality: The inclusion of diffuse functions (denoted by the "++") is strictly mandatory for anionic species like 4-nitroimidazolate. The excess electron density in anions extends further from the atomic nuclei; omitting diffuse functions forces the electrons into artificially contracted orbitals, leading to severe errors in energy and geometry calculations.

-

-

Solvation Modeling (SMD/PCM):

-

Action: Apply the Solvation Model based on Density (SMD) or a Polarizable Continuum Model (PCM) during optimization.

-

Causality: Gas-phase calculations of anions often overestimate charge localization and yield unrealistic HOMO-LUMO gaps. Implicit solvation models accurately screen electrostatic interactions, stabilizing the anion and providing realistic transition state barriers.

-

-

Vibrational Frequency Analysis (Self-Validation):

-

Action: Calculate harmonic vibrational frequencies at the same level of theory.

-

Causality: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state (saddle point)[3].

-

-

Electronic Property Extraction:

Caption: Computational workflow for the DFT analysis of 4-nitro-1-sodio-1H-imidazole.

Electronic Structure and Spectroscopic Properties

Theoretical investigations into the vibrational spectra, charge transfer interactions, and orbital energies of 4-nitroimidazole derivatives reveal profound insights into their stability.

HOMO-LUMO Energy Gap and NBO Analysis